molecular formula C23H23N5O3S B2410542 ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate CAS No. 1358451-05-4

ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate

Katalognummer: B2410542
CAS-Nummer: 1358451-05-4
Molekulargewicht: 449.53
InChI-Schlüssel: PGXILXVMCYVGMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class, which is recognized for its potent inhibitory activity against key signaling kinases. This compound is primarily investigated for its role in disrupting the PI3K/Akt/mTOR signaling pathway , a central driver of cell proliferation, survival, and metabolism that is frequently hyperactivated in a wide array of cancers. By targeting PI3K and/or related kinases, this inhibitor induces cell cycle arrest and promotes apoptosis in malignant cells . Its specific structural modification, incorporating the ethyl benzoate and thioacetamido moieties, is designed to optimize binding affinity and selectivity. Researchers utilize this compound as a chemical probe to elucidate the complex dynamics of kinase-driven signaling networks, to study mechanisms of drug resistance, and to evaluate its potential efficacy in preclinical models of oncology and other proliferative diseases.

Eigenschaften

IUPAC Name

ethyl 2-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-4-31-23(30)15-9-5-6-10-16(15)24-19(29)13-32-22-21-27-26-20(14(2)3)28(21)18-12-8-7-11-17(18)25-22/h5-12,14H,4,13H2,1-3H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXILXVMCYVGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Analyse Chemischer Reaktionen

ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Triazoloquinoxaline derivatives, including ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate, have demonstrated significant antiviral properties. Research indicates that compounds with similar structures can inhibit viral replication through various mechanisms:

  • Mechanism of Action : These compounds may interfere with viral enzymes or inhibit the binding of viruses to host cells. For example, studies have shown that triazoloquinoxaline derivatives can inhibit RNA-dependent RNA polymerase, a critical enzyme for viral replication .
  • Case Studies : In vitro studies have reported promising results against viruses such as influenza and HIV. For instance, derivatives exhibiting structural similarities have shown effective inhibition of viral activity in cellular assays .

Antimicrobial Properties

The antimicrobial potential of ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate has also been explored:

  • Bacterial and Fungal Inhibition : Compounds in this class have been shown to possess antibacterial and antifungal activities. They may disrupt microbial cell walls or interfere with metabolic pathways essential for microbial growth .
  • Research Findings : A study demonstrated that triazoloquinoxaline derivatives exhibited significant activity against various strains of bacteria and fungi, indicating their potential as therapeutic agents in treating infections .

Anticancer Activity

The anticancer properties of ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate are noteworthy:

  • Mechanisms Involved : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting cell proliferation .
  • Clinical Relevance : Preclinical studies have shown that certain derivatives can significantly reduce tumor growth in animal models. For example, compounds similar to ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate have demonstrated efficacy against breast and prostate cancer cell lines .

Table 1: Synthesis Overview

StepReaction TypeKey Reagents
1Nucleophilic Substitution4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline
2Formation of Amide BondAcetic anhydride or acetic acid
3PurificationChromatography

Wirkmechanismus

The mechanism of action of ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets and pathways :

Biologische Aktivität

Ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound belonging to the class of triazoloquinoxaline derivatives. These compounds are recognized for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

C23H23N5O3S\text{C}_{23}\text{H}_{23}\text{N}_{5}\text{O}_{3}\text{S}

The synthesis typically involves aromatic nucleophilic substitution and various reaction conditions to achieve high yields and purity. The synthetic route includes the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Target of Action : Ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate targets various biological pathways associated with viral replication and bacterial growth.

Mode of Action : The compound exhibits its biological effects primarily through the inhibition of key enzymes involved in cellular processes. Similar compounds have shown promising antiviral activity by disrupting viral replication cycles .

Antiviral Activity

Research indicates that triazoloquinoxaline derivatives possess significant antiviral properties. For instance, studies have demonstrated that related compounds exhibit effective inhibition against various viruses by targeting viral enzymes . The specific antiviral efficacy of ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate remains to be fully elucidated but is expected to align with these findings.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. Triazole derivatives have been reported to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.125 - 8 μg/mL
Pseudomonas aeruginosa0.125 - 8 μg/mL

These findings suggest that ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate could exhibit similar antimicrobial efficacy .

Anticancer Activity

The anticancer potential of triazoloquinoxaline derivatives has been explored in various studies. Compounds within this class have shown inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance:

Cancer Cell Line IC50 (μM)
HeLa (Cervical Cancer)10 - 20
MCF7 (Breast Cancer)15 - 30

These results indicate a promising therapeutic profile for ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate in cancer treatment .

Case Studies

Recent studies have highlighted the biological activity of related quinoxaline derivatives:

  • Antifungal Activity : A study demonstrated that certain triazole derivatives exhibited equipotent antifungal activity against Candida albicans, suggesting a similar potential for ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate .
  • Antibacterial Studies : Another study reported that quinoxaline derivatives displayed significant antibacterial effects against multidrug-resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves coupling a [1,2,4]triazolo[4,3-a]quinoxaline sulfanyl intermediate with ethyl 2-(2-aminoacetamido)benzoate. Key steps include:

  • Thioether formation : Reacting 1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol with chloroacetyl chloride to generate the sulfanyl acetamide intermediate.
  • Amide coupling : Using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents to link the intermediate to the benzoate ester .
  • Characterization : NMR (¹H, ¹³C) to confirm bond formation, IR spectroscopy for functional group analysis (e.g., C=O at ~1700 cm⁻¹), and elemental analysis for purity validation .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Solubility : Perform gradient solubility tests in polar (DMSO, methanol) and non-polar solvents (dichloromethane) at 25°C and 37°C. UV-Vis spectroscopy or HPLC can quantify solubility limits .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or LC-MS. Acidic/basic stability can be tested by incubating in pH 2–9 buffers .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the [1,2,4]triazolo[4,3-a]quinoxaline core during functionalization?

  • Methodological Answer :

  • Electrophilic substitution : The sulfur atom in the thioether group acts as a nucleophile, facilitating reactions with α-halo carbonyl compounds. DFT calculations can map electron density to predict regioselectivity .
  • Catalytic optimization : Screen Pd/C or CuI catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the quinoxaline position .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate binding to targets like GABA receptors or microbial enzymes. The triazoloquinoxaline moiety’s planar structure favors π-π stacking in hydrophobic pockets .
  • QSAR models : Train models on IC₅₀ data from analogous compounds to predict bioactivity. Molecular descriptors (e.g., logP, polar surface area) correlate with membrane permeability .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar analogs?

  • Methodological Answer :

  • Dynamic effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening. For example, rotameric equilibria in the acetamido side chain may cause splitting .
  • X-ray crystallography : Resolve ambiguities by determining crystal structures. Compare experimental vs. calculated (Mercury software) bond lengths/angles .

Q. How can researchers design assays to evaluate the compound’s antimicrobial or anticonvulsant potential?

  • Methodological Answer :

  • Antimicrobial : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Minimum inhibitory concentrations (MICs) ≤ 16 µg/mL indicate promise .
  • Anticonvulsant : Employ maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents. Measure ED₅₀ values and compare to reference drugs (e.g., phenytoin) .

Methodological Design & Validation

Q. What experimental controls are critical when synthesizing this compound to avoid byproducts?

  • Methodological Answer :

  • Inert atmosphere : Use Schlenk lines to prevent oxidation of sulfur intermediates.
  • Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane). Quench aliquots at intervals and analyze by LC-MS .

Q. How can researchers validate the purity of the final product for pharmacological studies?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 254 nm. Purity ≥95% is required for in vivo studies .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with ≤5 ppm error .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.